molecular formula C9H10ClN5 B13516950 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride

Cat. No.: B13516950
M. Wt: 223.66 g/mol
InChI Key: CSIBZINTYHQSDV-UHFFFAOYSA-N
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Description

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring fused with a pyrazole ring, which is further connected to a pyrimidine ring

Preparation Methods

The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrimidine ring and subsequent hydrochloride salt formation .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole, pyrazole, or pyrimidine rings are replaced with other groups.

Scientific Research Applications

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

1-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride

InChI

InChI=1S/C9H9N5.ClH/c1-2-11-9(12-3-1)14-8-6-10-4-7(8)5-13-14;/h1-3,5,10H,4,6H2;1H

InChI Key

CSIBZINTYHQSDV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=NC=CC=N3.Cl

Origin of Product

United States

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